Product packaging for Bis-(2-ethylhexyl) phosphate(Cat. No.:)

Bis-(2-ethylhexyl) phosphate

Cat. No.: B8793569
M. Wt: 321.41 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-M
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Description

Significance in Contemporary Chemical Research

Bis(2-ethylhexyl) phosphate (B84403) (D2EHPA) is a subject of extensive research due to its versatile applications. ontosight.aifscichem.com A primary area of its use is in hydrometallurgy as a solvent extractant for a wide range of metals. wikipedia.orgfscichem.com It is particularly effective in the extraction and separation of uranium, vanadium, and rare-earth metals. wikipedia.orgfscichem.com The "Dapex procedure," a method for uranium salt extraction, specifically utilizes D2EHPA. wikipedia.org

Recent research has explored its application in recovering valuable metals from industrial waste. For instance, studies have demonstrated its efficiency in recovering indium from LCD waste and in the production of highly purified zirconium oxide from zircon mineral leach liquor. merckmillipore.com Furthermore, its utility extends to the separation of cobalt and nickel. chemicalbook.com

Beyond metallurgy, this compound is employed as a plasticizer, a flame retardant, and a solvent in the synthesis of plastics. chemicalbook.comontosight.ai It also serves as an additive in lubricating oils, acting as a corrosion inhibitor and antioxidant. chemicalbook.com The unique properties of D2EHPA have also led to investigations into its use in creating more environmentally friendly metal extraction technologies, such as in the formulation of ionic liquids. merckmillipore.com

Historical Context of Research on Organophosphorus Compounds

The study of organophosphorus compounds dates back to the early 19th century. researchgate.netmedscape.com In 1848, Swiss chemist Franz Voegeli synthesized the first neutral ester of phosphoric acid, triethyl phosphate. researchgate.net A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later identified as the first organophosphorus compound to inhibit cholinesterase. researchgate.netmdpi.com

The 20th century saw a rapid expansion in organophosphorus chemistry, driven in part by the work of German chemist Gerhard Schrader in the 1930s. His research led to the development of highly toxic derivatives of phosphoric acid. researchgate.netmdpi.com This period also saw the investigation of organophosphates for use as insecticides, a field that grew substantially after World War II. researchgate.netmedscape.com The development of organophosphorus compounds also unfortunately led to their use as chemical warfare agents, with nerve agents like tabun, sarin, and soman (B1219632) being synthesized during this era. medscape.comrevistamedicinamilitara.ro

Scope and Research Trajectories Pertaining to Bis-(2-ethylhexyl) Phosphate

Current and future research on this compound is multifaceted, branching into several key areas. A significant trajectory involves enhancing its efficiency and selectivity in metal extraction processes. This includes the study of synergistic effects when D2EHPA is combined with other organophosphorus compounds like tributyl phosphate, which can increase its extractive capabilities. wikipedia.org

Another promising avenue of research is the development of novel extraction systems. For example, researchers are investigating the use of D2EHPA in polymer inclusion membranes (PIMs) and in the formulation of deep eutectic solvents for the extraction of various substances, including non-steroidal anti-inflammatory drugs from environmental samples. researchgate.netresearchgate.net

Furthermore, the dynamic and structural properties of D2EHPA in mixtures are being explored to design new materials. Studies on its interaction with other molecules, such as n-octylamine, have revealed interesting phase behaviors and the formation of unique heterostructures. acs.org The synthesis of D2EHPA itself is also a subject of ongoing research, with a focus on developing more efficient and optimized preparation methods. google.com

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name bis(2-ethylhexyl) hydrogen phosphate nih.govfishersci.ca
CAS Number 298-07-7 chemicalbook.comnist.govsigmaaldrich.com
Molecular Formula C16H35O4P chemicalbook.comnih.govfishersci.ca
Molecular Weight 322.42 g/mol chemicalbook.comnih.govsigmaaldrich.com
Appearance Colorless to pale yellow, oily liquid nih.govontosight.aifscichem.com
Melting Point -60 °C chemicalbook.comsigmaaldrich.com
Boiling Point 48 °C at 12 mmHg chemicalbook.com
Density 0.965 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.443 chemicalbook.comsigmaaldrich.com
Solubility Slightly soluble in water; soluble in ethanol (B145695) and other organic solvents like hexane (B92381) and toluene. chemicalbook.comsolubilityofthings.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O4P- B8793569 Bis-(2-ethylhexyl) phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H34O4P-

Molecular Weight

321.41 g/mol

IUPAC Name

bis(2-ethylhexyl) phosphate

InChI

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1

InChI Key

SEGLCEQVOFDUPX-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Bis 2 Ethylhexyl Phosphate

Synthetic Pathways and Reaction Mechanisms

The industrial synthesis of bis-(2-ethylhexyl) phosphate (B84403) is primarily achieved through esterification, hydrolysis, and catalytic processes. Each method offers distinct advantages and is selected based on desired purity, yield, and economic considerations.

Esterification Reactions with Phosphorus Oxychloride and 2-Ethylhexanol

A prevalent method for synthesizing B2EHP involves the direct esterification of phosphorus oxychloride (POCl₃) with 2-ethylhexanol. chembk.comecetoc.org This reaction is typically carried out by carefully controlling the stoichiometry and temperature to favor the formation of the diester. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is a critical parameter, with ratios of 1:1.5 to 1:2.5 often employed to maximize the yield of the desired bis-(2-ethylhexyl) phosphate. google.com

The reaction proceeds in a stepwise manner. Initially, one molecule of 2-ethylhexanol reacts with phosphorus oxychloride to form 2-ethylhexyl phosphoryl dichloride. A second molecule of 2-ethylhexanol then substitutes another chlorine atom to yield bis-(2-ethylhexyl) chlorophosphate. The reaction is often conducted at controlled temperatures, starting at a lower temperature (e.g., 0-10°C) during the initial addition of 2-ethylhexanol and then gradually increasing to facilitate the reaction and remove the hydrogen chloride (HCl) gas byproduct. google.com The removal of HCl is crucial as it drives the reaction equilibrium towards the product side.

The final step in this pathway is the hydrolysis of the intermediate, bis-(2-ethylhexyl) chlorophosphate, to produce this compound. echemi.comatamanchemicals.comchemicalbook.comchemicalbook.com This hydrolysis is often achieved by treatment with water or a sodium hydroxide (B78521) solution, followed by acidification. google.com

Table 1: Reaction Parameters for Esterification of POCl₃ and 2-Ethylhexanol

ParameterValueReference
Molar Ratio (POCl₃:2-Ethylhexanol)1:1.5-2.5 google.com
Initial Reaction Temperature0-10 °C google.com
Stirring Time (post-addition)1-3 hours google.com
HCl Removal Temperature40-70 °C google.com
Final Reaction Temperature (with NaOH)80-90 °C google.com

Hydrolysis and Saponification Routes for Formation

Alternative synthetic routes to B2EHP involve the hydrolysis or saponification of related organophosphorus compounds. One such method is the hydrolysis of bis(2-ethylhexyl) phosphonate, which is first chlorinated to form the phosphate diester chloride intermediate, followed by hydrolysis to yield B2EHP. echemi.comatamanchemicals.comchemicalbook.comchemicalbook.com

Another approach is the saponification of tris(2-ethylhexyl) phosphate (TEHP). echemi.comatamanchemicals.comchemicalbook.comchemicalbook.com Saponification involves the reaction of TEHP with a strong base, such as sodium hydroxide, which cleaves one of the ester linkages to form the sodium salt of this compound. Subsequent acidification of the salt yields the final B2EHP product. While this method can be effective, it requires the prior synthesis or availability of TEHP.

The hydrolysis of the diester can also occur in the environment, although it is a slow process. echemi.com The rate of hydrolysis is influenced by pH and temperature.

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency and yield, catalytic methods have been developed for the synthesis of B2EHP. A patented method utilizes a composite catalyst system for the reaction between phosphorus oxychloride and 2-ethylhexanol. google.comsmolecule.com This system often includes a Lewis acid, such as aluminum chloride (AlCl₃), combined with a promoter like an ionic liquid (e.g., 1-ethyl-3-methylimidazole fluoroform sulfonate) and a stabilizer like ammonium (B1175870) vanadate (B1173111) (NH₄VO₃). google.comsmolecule.com

Table 2: Components of a Composite Catalyst System for B2EHP Synthesis

ComponentFunctionReference
Aluminum Chloride (AlCl₃)Primary Lewis acid catalyst google.comsmolecule.com
1-Ethyl-3-methylimidazole fluoroform sulfonateEnhances acidity and surface reactivity google.comsmolecule.com
Ammonium Vanadate (NH₄VO₃)Stabilizes intermediates google.comsmolecule.com

Functionalization and Structural Modification of this compound Derivatives

The inherent properties of B2EHP can be tailored for specific applications through functionalization and structural modification. These strategies have led to the development of novel ionic liquids and advanced polymeric materials.

Preparation of Ionic Liquids and Related Organophosphates

This compound serves as a versatile precursor for the synthesis of ionic liquids (ILs). These ILs are salts with melting points below 100°C and are valued for their low vapor pressure and tunable properties. solvomet.eu A common method for preparing B2EHP-based ILs involves a metathesis reaction. solvomet.eu

In a typical synthesis, bis-(2-ethylhexyl) phosphoric acid is first neutralized with a base, such as sodium hydroxide, to form sodium this compound. solvomet.eursc.org This salt is then reacted with a phosphonium (B103445) or imidazolium (B1220033) chloride in water. The resulting anion exchange yields the desired ionic liquid with the this compound anion. solvomet.eu For example, a bi-functional ionic liquid, 1-(benzotriazole-1-methylene)-3-methylimidazole bis(2-ethylhexyl) phosphate, has been synthesized and shown to act as both a catalyst and a friction-reducing additive in lubricating oils. rsc.org

These B2EHP-based ionic liquids have shown promise in various applications, including the homogeneous liquid-liquid extraction of metal ions. solvomet.euresearchgate.net The extraction efficiency can be tuned by modifying the structure of the cation in the ionic liquid. solvomet.eu

Incorporation into Polymeric Structures and Hybrid Materials

This compound can be incorporated into polymeric structures to create functional and hybrid materials with enhanced properties. One approach involves using B2EHP as a component in polymer inclusion membranes (PIMs). researchgate.net In these membranes, B2EHP acts as a carrier, facilitating the transport of specific molecules or ions across the membrane. For instance, PIMs containing B2EHP have been used for the extraction of dyes from industrial effluents. researchgate.net

B2EHP and its derivatives can also be used to modify inorganic materials to create organic-inorganic hybrid materials. For example, boehmite, an aluminum oxide-hydroxide mineral, has been successfully modified with bis(2-ethylhexyl)phosphate to create a hybrid flame retardant for epoxy resins. nih.gov

Furthermore, coordination polymers can be synthesized using zinc bis(diorganophosphate)s, including the 2-ethylhexyl derivative (ZnBEHP). mdpi.com These materials consist of zinc cations bridged by the diorganophosphate ligands, forming one-dimensional polymeric chains. The properties of these coordination polymers, such as their thermal stability and solubility, are highly dependent on the nature of the organic substituent on the phosphate group. mdpi.com Copolymer nanocomposites have also been prepared by the suspension copolymerization of methyl methacrylate (B99206) with bis[2-(methacryloyloxy)ethyl] phosphate, in the presence of bis(2-ethylhexyl) phosphate layered double hydroxide, to improve fire retardancy. marquette.edu

Advanced Analytical Characterization and Methodologies for Bis 2 Ethylhexyl Phosphate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure and quantifying Bis-(2-ethylhexyl) phosphate (B84403) in various matrices. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy each provide unique insights into the compound's chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of Bis-(2-ethylhexyl) phosphate. Both ¹H NMR and ³¹P NMR are routinely employed to provide detailed information about the molecular framework and the chemical environment of the phosphorus atom.

¹H NMR spectroscopy of BEHPA reveals characteristic signals corresponding to the protons of the two 2-ethylhexyl chains. The complex splitting patterns arise from the chirality at the C2 position of the ethylhexyl group, leading to diastereotopic protons and more complex spectra than a simple linear alkyl chain. These spectra are instrumental in confirming the presence and integrity of the alkyl ester groups.

³¹P NMR spectroscopy offers a direct and sensitive method for probing the phosphorus center of the molecule. The chemical shift of the phosphorus atom is highly dependent on its oxidation state and the nature of the substituents. For BEHPA, the ³¹P NMR spectrum typically shows a single resonance, and its chemical shift can provide information about intermolecular interactions, such as dimerization through hydrogen bonding. In studies of metal extraction, changes in the ³¹P chemical shift are indicative of complex formation between BEHPA and metal ions.

Table 1: Representative ¹H NMR and ³¹P NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.0mO-CH₂
¹H~1.6mCH
¹H~1.3-1.5mCH₂
¹H~0.9mCH₃
³¹PVariessP=O
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for the molecular identification of this compound and for profiling its metabolites. Due to its high sensitivity and specificity, MS can provide accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its degradation products.

Electron ionization (EI) mass spectra of BEHPA typically show fragmentation patterns resulting from the loss of the ethylhexyl side chains and rearrangements involving the phosphate group. This fragmentation is highly reproducible and serves as a fingerprint for the identification of the compound. For more detailed structural information and for the analysis of metabolites, tandem mass spectrometry (MS-MS) is employed. This technique allows for the selective fragmentation of a precursor ion, providing insights into the connectivity of the molecule.

In the context of metabolite profiling, MS, often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is used to identify and quantify the biotransformation products of BEHPA. This is particularly important in environmental and toxicological studies, where understanding the metabolic fate of the compound is essential. The high resolution and accuracy of modern mass spectrometers enable the identification of hydroxylated, carboxylated, and other modified forms of BEHPA in complex biological matrices. nih.gov

Table 2: Key Mass Spectrometric Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Application
GC-MSEI[M]+Characteristic fragments from alkyl chain lossMolecular Identification
LC-MS/MSESI[M-H]⁻ or [M+H]⁺Product ions from CIDStructural Elucidation, Metabolite Profiling
Note: m/z values are dependent on the specific instrument and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of BEHPA is characterized by distinct absorption bands that correspond to the vibrations of its constituent chemical bonds.

Key vibrational bands in the IR spectrum of BEHPA include the P=O stretching vibration, which is a strong and prominent band, and the P-O-C stretching vibrations. The broad absorption band in the hydroxyl stretching region is indicative of the P-OH group and the presence of hydrogen bonding, which often leads to the formation of dimers in nonpolar solvents. The C-H stretching and bending vibrations of the ethylhexyl groups are also clearly visible. Attenuated Total Reflection (ATR)-IR spectroscopy is a common sampling technique used for obtaining the IR spectrum of liquid samples like BEHPA. nih.govresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960Asymmetric C-H stretchCH₃
~2930Asymmetric C-H stretchCH₂
~2860Symmetric C-H stretchCH₃, CH₂
~1650-1700O-H bend (in dimer)P-OH
~1460C-H bendCH₂, CH₃
~1230P=O stretchPhosphoryl
~1030P-O-C stretchPhosphate ester
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

UV-Visible Spectroscopy in Complexation Studies

While this compound itself does not exhibit strong absorption in the UV-Visible region, UV-Vis spectroscopy is a useful tool for studying its complexation with metal ions. nih.govresearchgate.net The formation of a complex between BEHPA and a metal ion can lead to the appearance of new absorption bands or shifts in existing bands, particularly if the metal ion has d-d electronic transitions or if charge-transfer bands are formed.

This technique is often used in solvent extraction studies to determine the stoichiometry and stability of the metal-BEHPA complexes. By monitoring the changes in the UV-Vis spectrum as a function of the concentrations of the metal ion and BEHPA, it is possible to elucidate the nature of the coordination environment around the metal center. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for this compound. sielc.comsielc.com

In a typical RP-HPLC method, a nonpolar stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid, like phosphoric acid, to control the ionization of the phosphate group and improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the phosphate ester can exhibit some absorbance at lower wavelengths. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 4: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water with Phosphoric Acid
Flow Rate1.0 mL/min
DetectionUV (e.g., 210 nm) or Mass Spectrometry
Injection Volume10-20 µL
Note: These are example parameters and may need to be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely employed analytical technique for the identification and quantification of this compound (DEHP) in various complex matrices. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. In GC-ms analysis, the sample is first vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for definitive identification and quantification. epa.govepa.gov

For the analysis of DEHP, specific GC-MS methods have been developed. A common approach involves sample extraction, followed by dispersive solid-phase extraction for cleanup, and subsequent analysis by GC-MS. nih.gov The chromatographic separation is typically achieved using a fused-silica capillary column. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. eurofins.com Under electron impact ionization, this compound will fragment in a characteristic pattern, which can be used for its identification. epa.govnist.gov The purity of DEHP isolates can be determined by multivariate deconvolution of GC-MS fragmentation spectra. nist.gov

Below is an interactive data table summarizing typical instrumental parameters for the GC-MS analysis of this compound.

ParameterTypical Setting
Gas Chromatograph
ColumnFused-silica capillary column (e.g., SLB5) nih.gov
Injection ModeSplitless nih.gov
Carrier GasHelium nih.gov
Flow Rate1 mL/min (constant flow) nih.gov
Oven Temperature ProgramInitial temperature of 40°C, ramped to 300°C nih.gov
Mass Spectrometer
Ionization ModeElectron Impact (EI) epa.gov
Ionization Voltage70 eV nih.gov
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM) eurofins.comnih.gov
Mass Rangem/z 35-500 nih.gov
Transfer Line Temperature300°C nih.gov
Ion Source Temperature300°C nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical tool for the rapid and efficient analysis of this compound. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional High-Performance Liquid Chromatography (HPLC), resulting in higher resolution, improved sensitivity, and significantly faster analysis times. sielc.comsielc.com This makes UPLC particularly suitable for high-throughput screening and analysis of large numbers of samples.

The analysis of this compound by UPLC is often performed using reverse-phase chromatography. sielc.comsielc.com A common mobile phase consists of a mixture of acetonitrile, water, and an acid modifier. sielc.comsielc.com For applications where the UPLC system is coupled to a mass spectrometer (UPLC-MS), formic acid is typically used as the modifier instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com The scalability of UPLC methods allows for their adaptation to preparative separations for the isolation of impurities. sielc.comsielc.com

The following interactive data table outlines a typical set of conditions for the UPLC analysis of this compound.

ParameterTypical Condition
UPLC System
ColumnReverse-phase with sub-2 µm particles sielc.comsielc.com
Mobile PhaseAcetonitrile, Water, and Formic Acid (for MS compatibility) sielc.comsielc.com
Detector
TypeUV or Mass Spectrometry (MS)

Advanced Interfacial Analytical Techniques for Surface Characterization

The interfacial behavior and surface characteristics of materials containing or interacting with this compound are critical in various applications, such as in the performance of membranes and extraction systems. Advanced analytical techniques provide detailed insights into the surface properties at a molecular and atomic level.

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and their interfaces. mdpi.comresearchgate.net In the context of this compound, EIS has been utilized to study its effect on the conductivity of organic solutions, particularly in reverse micelle systems. mdpi.comresearchgate.net These studies are relevant for applications such as liquid-liquid extraction of metal ions. mdpi.comresearchgate.net

Research has shown that the addition of Bis-(2-ethylhexyl) phosphoric acid (HDEHP) to a reverse micelle solution can cause a significant decrease in the solution's conductivity. mdpi.comresearchgate.net EIS measurements can quantify this change and provide information about the interfacial charge transfer resistance and double-layer capacitance. nih.govprimescholars.com The impedance data is often modeled using equivalent electrical circuits to represent the physical and chemical processes occurring at the electrode-solution interface. researchgate.net

A study investigating the effect of HDEHP on the conductivity of an organic phase containing sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) reverse micelles reported an estimated conductivity of 7.09 × 10⁻² ± 0.0012 µS/cm for the HDEHP-containing system. mdpi.com

Atomic Force Microscopy (AFM) for Membrane Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. nih.govunibas.ch It is an invaluable tool for characterizing the surface morphology of membranes, which can be influenced by the presence of additives like this compound. igminresearch.comresearchgate.net AFM can be used to visualize the surface of membranes at the nanoscale and to measure key parameters such as surface roughness and pore size distribution. igminresearch.comupc.edu

The morphology of a membrane surface plays a crucial role in processes such as fouling. igminresearch.com AFM analysis can reveal how the addition of or interaction with compounds like this compound might alter the surface structure of a membrane, potentially affecting its performance. igminresearch.comresearchgate.net The technique can be operated in various modes, including tapping mode, which is well-suited for imaging soft biological and polymeric samples. igminresearch.com High-speed AFM allows for the observation of dynamic processes on the membrane surface in real-time. nih.gov

The following table presents key morphological parameters of membranes that can be determined using AFM.

ParameterDescription
Surface Roughness Quantifies the fine-scale variations in the height of the membrane surface.
Pore Size and Distribution Measures the diameter and spatial arrangement of pores on the membrane surface. mdpi.com
Surface Topography Provides a detailed three-dimensional map of the membrane surface features. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and ToF-SIMS for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful and complementary surface-sensitive techniques for the detailed chemical analysis of surfaces. phi.comphi.com When used in combination, they provide a comprehensive understanding of the elemental composition, chemical states, and molecular structure of the outermost layers of a material. phi.com

XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. nih.govnih.gov It can be used to identify the elements present on a surface and to determine their bonding environment. For a compound like this compound, XPS could be used to detect the presence of phosphorus and oxygen and to probe their chemical states, providing insights into surface interactions and chemistry.

ToF-SIMS, on the other hand, provides detailed molecular information by analyzing the ions that are sputtered from a surface by a primary ion beam. surfacesciencewestern.com It is extremely sensitive to surface species and can be used to identify specific molecules present on a surface and to map their lateral distribution with high spatial resolution. phi.com This makes ToF-SIMS particularly useful for identifying organic contaminants or characterizing the distribution of specific molecules within a surface layer. phi.com The complementary nature of these two techniques allows for a more complete characterization of surface chemistry than either technique could provide alone. phi.com

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Quantitative elemental composition, empirical formula, and chemical state. phi.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Molecular information, elemental and isotopic information, and surface imaging with high spatial resolution. phi.com

Complexation Chemistry and Solvent Extraction Mechanisms Involving Bis 2 Ethylhexyl Phosphate

Fundamental Principles of Solvent Extraction Systems

Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of metallurgy, it involves contacting an aqueous solution containing metal ions with an organic solvent system. This system typically comprises an extractant, which is the active chelating agent, dissolved in a diluent.

D2EHPA functions as a cationic or acidic extractant, operating primarily through an ion exchange mechanism. metalleaching.comnih.gov In non-polar organic diluents, D2EHPA molecules exist predominantly as dimers due to strong hydrogen bonding between the phosphoryl (P=O) and hydroxyl (P-OH) groups. This dimeric structure, often denoted as (HL)₂, is crucial for its extraction capabilities.

The general extraction reaction for a divalent metal ion (M²⁺) can be represented as: M²⁺(aq) + 2(HL)₂(org) ⇌ ML₂(HL)₂(org) + 2H⁺(aq)

In this reaction, the D2EHPA dimer, (HL)₂, acts as a carrier. It diffuses to the aqueous-organic interface, where it exchanges its acidic protons for a metal cation from the aqueous phase. nih.gov This forms a neutral organometallic complex, ML₂(HL)₂, which is soluble in the organic phase. The complex is then transported away from the interface into the bulk organic phase. The release of protons into the aqueous phase necessitates pH control for efficient extraction. researchgate.net This carrier-mediated transport is the cornerstone of D2EHPA's utility in selectively moving metal ions from a complex aqueous feed to a clean organic phase.

The choice of diluent, the organic solvent in which D2EHPA is dissolved, significantly influences the extraction process. Diluents not only serve as a vehicle for the extractant but also affect its physical properties and chemical behavior, such as aggregation, solubility of the extracted complex, and phase disengagement. mdpi.comscirp.org

Commonly used diluents are aliphatic hydrocarbons like kerosene (B1165875), and aromatic hydrocarbons such as toluene. scirp.orgresearchgate.net The nature of the diluent can impact the extraction efficiency and selectivity. scirp.orgcrimsonpublishers.com

Aliphatic Diluents (e.g., Kerosene, n-dodecane): These are widely used due to their low cost and good phase stability. mdpi.comacs.org However, they can sometimes lead to the formation of a third phase, a distinct, extractant-rich layer that can disrupt the extraction process, particularly at high metal loading. mdpi.com

Aromatic Diluents (e.g., Toluene, Xylene): Aromatic diluents can offer better solvation for the D2EHPA-metal complexes, which can prevent third-phase formation. mdpi.com Stronger interactions between aromatic diluents and D2EHPA monomers can compete with the self-association of D2EHPA, reducing its aggregation. This can, however, sometimes lead to a decrease in extraction efficiency compared to aliphatic diluents. mdpi.comscirp.org

Polar Modifiers (e.g., TBP, 1-decanol): Modifiers like tri-n-butyl phosphate (B84403) (TBP) or long-chain alcohols are often added to the organic phase to prevent third-phase formation and improve phase disengagement. mdpi.commdpi.com TBP can interact with D2EHPA, affecting its aggregation and modifying the extraction mechanism, which can be synergistic or antagonistic depending on the system. researchgate.netsadrn.com

The extraction efficiency of rare earth elements (REEs) with D2EHPA follows the order: kerosene > cyclohexane (B81311) > toluene. scirp.org Similarly, for vanadium extraction, the efficiency was highest using D2EHPA in kerosene, followed by xylene and n-heptane. crimsonpublishers.com

Metal Ion Complexation Kinetics and Thermodynamics

The primary mechanism for metal extraction by D2EHPA is cation exchange, where the acidic proton of the extractant is exchanged for a metal ion. mdpi.com The stoichiometry of the extracted complex depends on the metal ion's charge and the specific extraction conditions. For many trivalent metals like rare earth elements (REE³⁺), the reaction is:

M³⁺(aq) + 3(HL)₂(org) ⇌ ML₃(HL)₃(org) + 3H⁺(aq)

However, other mechanisms can also occur:

Solvation Mechanism: At very high acid concentrations, D2EHPA can extract metals through a solvation mechanism, where the neutral metal species is solvated by the extractant molecules. This has been suggested for scandium in high acidity systems. mdpi.com

Synergistic Extraction: When a neutral extractant like tri-n-butyl phosphate (TBP) is added, it can participate in the complex, often replacing the solvating D2EHPA molecules. For uranium (as UO₂²⁺), a common synergistic reaction is: UO₂²⁺(aq) + 2(HL)₂(org) + TBP(org) ⇌ UO₂(HL₂)₂·TBP(org) + 2H⁺(aq)

The formation of these complexes is an equilibrium process. The stability of the complex, quantified by the extraction equilibrium constant (Kex), determines the extent to which a metal ion will be transferred to the organic phase.

D2EHPA is a versatile extractant used for a wide range of metals. researchgate.net Its selectivity depends on the relative stability of the complexes formed with different metal ions, which is often related to their charge density.

Rare Earth Elements (REEs): D2EHPA is extensively used for the separation of REEs. tandfonline.commdpi.com The extraction efficiency increases with atomic number across the lanthanide series, meaning heavy rare earth elements (HREEs) are extracted more strongly at lower pH than light rare earth elements (LREEs). scirp.orgscientific.net This property allows for the group separation of HREEs, MREEs (middle rare earth elements), and LREEs. scirp.org

Cobalt (Co): D2EHPA can separate cobalt from nickel, a crucial step in battery recycling and cobalt refining. rsc.orgmdpi.com The extracted species in non-polar diluents is often identified as CoL₂·2HL. researchgate.net

Uranium (U): Uranium extraction from phosphoric acid is a major industrial application of D2EHPA, often in combination with a synergistic agent like trioctylphosphine (B1581425) oxide (TOPO) or TBP. akjournals.comnstri.irnih.gov The synergistic mixture enhances the extraction efficiency significantly. barc.gov.in

Zirconium (Zr): Zirconium can be effectively extracted from acidic solutions, which is important for its purification from hafnium for nuclear applications. sisgeenco.com.brmdpi.comscielo.br The extraction from sulfuric acid involves the formation of a neutral complex where sulfate (B86663) ions may also be coordinated to the zirconium. sisgeenco.com.br

Indium (In): D2EHPA shows high loading capacity and good selectivity for indium over other trivalent ions like iron and gallium in acidic solutions. researchgate.netresearchgate.netproquest.com This is applied in recovering indium from LCD waste and zinc plant residues. proquest.comscispace.com

Vanadium (V): Vanadium extraction is highly dependent on its oxidation state. D2EHPA effectively extracts V(IV) (as VO²⁺) from acidic solutions. acs.orgmdpi.com The extraction of V(V) is also possible, with the extracted complex often formulated as VO₂R, where R is the D2EHPA anion. crimsonpublishers.comsadrn.com

Extraction Behavior of Various Metal Ions with D2EHPA
Metal IonTypical Aqueous MediumKey Separation FromNotes
Rare Earths (REE³⁺)Nitric acid, Sulfuric acid scirp.orgscientific.netEach other (LREEs vs. HREEs)Extraction increases with atomic number scientific.net
Cobalt (Co²⁺)Sulfate, Chloride researchgate.netrsc.orgNickel (Ni²⁺)Widely used in Co/Ni separation circuits
Uranium (UO₂²⁺)Phosphoric acid, Sulfuric acid akjournals.comnih.govVarious impurities in oresOften used with synergists like TBP or TOPO nstri.ir
Zirconium (Zr⁴⁺)Nitric acid, Sulfuric acid mdpi.comscielo.brHafnium (Hf⁴⁺)Crucial for producing nuclear-grade zirconium sisgeenco.com.br
Indium (In³⁺)Sulfate, Chloride researchgate.nettandfonline.comIron (Fe³⁺), Gallium (Ga³⁺), Zinc (Zn²⁺)High selectivity in acidic conditions researchgate.net
Vanadium (VO²⁺/VO₂⁺)Sulfate, Chloride crimsonpublishers.comacs.orgIron (Fe³⁺)Extraction is sensitive to oxidation state acs.org

The performance of a D2EHPA-based solvent extraction system is highly sensitive to operating conditions, particularly the pH of the aqueous phase and the temperature.

Influence of pH: As indicated by the general extraction equations, the extraction of metal cations by D2EHPA is an equilibrium reaction that releases protons (H⁺) into the aqueous phase. researchgate.net According to Le Chatelier's principle, increasing the pH (i.e., decreasing the H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the metal-D2EHPA complex and thus increasing the metal extraction. researchgate.netnih.gov Conversely, decreasing the pH will favor the reverse reaction (stripping), where the metal is transferred back to the aqueous phase. This pH dependency is the basis for both the extraction and stripping stages in a solvent extraction circuit and allows for selective separation by carefully controlling the pH. tandfonline.com For most divalent and trivalent metals, extraction efficiency rises sharply with increasing pH over a specific range. ntnu.nojocpr.com

Influence of Temperature: The effect of temperature on extraction is related to the thermodynamics of the complexation reaction. The change in the distribution ratio (D) with temperature can be described by the van 't Hoff equation, which relates the equilibrium constant to the enthalpy change (ΔH) of the reaction.

Exothermic Reactions (ΔH < 0): For many metal extraction reactions with D2EHPA, the process is exothermic. In these cases, increasing the temperature will decrease the extraction efficiency. crimsonpublishers.comproquest.com For example, the extraction of indium was found to increase at temperatures below 293 K. proquest.com

Endothermic Reactions (ΔH > 0): In some systems, the reaction can be endothermic, meaning that an increase in temperature will enhance extraction.

Liquid Membrane Transport Phenomena

Liquid membrane transport, facilitated by carrier molecules such as Bis-(2-ethylhexyl) phosphate (D2EHPA), represents a highly efficient and selective method for the separation of various chemical species. This technology leverages the principles of solvent extraction within a membrane configuration, combining extraction and stripping operations into a single continuous process. The carrier, D2EHPA, plays a pivotal role by selectively complexing with the target solute at the feed-membrane interface and transporting it across the membrane to the stripping phase, where the complex is dissociated, and the solute is released. The following sections delve into specific liquid membrane systems and the kinetic principles governing the transport process.

Multidroplet Liquid Membrane (MDLM) Systems

Multidroplet Liquid Membrane (MDLM) systems are a novel advancement in liquid membrane technology, offering a continuous and efficient process for ion transportation with reduced reagent consumption and waste generation compared to traditional extraction methods. nih.govnih.gov In these systems, an organic phase containing a carrier agent, such as D2EHPA dissolved in a solvent like kerosene, is passed through an aqueous donor (feed) phase in the form of droplets. As the organic droplets traverse the donor phase, the carrier selectively complexes with the target ion. These droplets then move to an acceptor (stripping) phase, where the target ion is released from the carrier. nih.gov

A study on the transport of Co²⁺ ions using D2EHPA in an MDLM system demonstrated the influence of various parameters on the transport kinetics. The efficiency of Co²⁺ transport was found to be greater than 94.79% under optimal conditions. nih.gov Key findings from this research include:

Influence of pH: The pH of both the donor and acceptor phases is a critical factor. The transport of Co²⁺ ions was studied at various donor phase pH values (4.00, 5.25, 6.00, and 7.00), with an acceptor phase pH of 1.50, highlighting the importance of maintaining a pH gradient to drive the extraction and stripping processes. nih.gov

Temperature and Activation Energy: The transport process is also temperature-dependent. The activation energy (Ea) for the extraction of cobalt ions with the D2EHPA-based MDLM system was calculated to be 13.80 kcal mol⁻¹. nih.govnih.gov This value, being greater than 10 kcal mol⁻¹, suggests that the extraction process is chemically controlled rather than diffusion-controlled. nih.govnih.gov

Interactive Table: Kinetic Parameters for Co²⁺ Transport in an MDLM System with Varying D2EHPA Concentrations. nih.gov

D2EHPA Concentration (mol L⁻¹)Rate Constant k₁ (min⁻¹)
0.0150.012
0.0230.025
0.0300.033
0.0450.028
0.0610.021

Supported Liquid Membranes (SLMs) and Polymer Inclusion Membranes (PIMs)

Supported Liquid Membranes (SLMs) and Polymer Inclusion Membranes (PIMs) are two configurations that immobilize the organic liquid membrane phase to enhance stability. In an SLM, a porous support material is impregnated with the organic phase containing the carrier. PIMs, a more recent development, embed the carrier and a plasticizer within a solid polymer matrix, such as cellulose (B213188) triacetate (CTA) or polyvinyl chloride (PVC). nih.gov This configuration offers significantly improved long-term stability compared to SLMs, where the organic phase can be lost over time. pjoes.compjoes.com

This compound is a widely used carrier in both SLM and PIM systems for the selective transport of metal ions.

Comparative Performance: Studies comparing SLMs and PIMs for the separation of Cr(III) ions using D2EHPA as a carrier have shown that SLMs can provide faster initial transport rates, achieving 99% extraction in 6 hours, whereas PIMs required 20 hours for a similar extraction percentage. pjoes.com However, the superior long-term stability of PIMs makes them a more viable option for practical, industrial applications. pjoes.compjoes.com

PIM Composition and Efficiency: The composition of a PIM significantly influences its performance. For the removal of Zn(II) ions, a PIM composed of PVC, a plasticizer, and D2EHPA as the carrier demonstrated high removal efficiency. Research has shown that a PIM containing 30% D2EHPA by mass can achieve over 99% removal of Zn(II) ions. researchgate.net The flux of Zn(II) in such a system has been measured at 2.58 x 10⁻⁶ mol m⁻²s⁻¹, which is comparable to that observed in SLMs. researchgate.net In another study, a PIM with 60% D2EHPA content resulted in a 56.3% recovery of Zn(II) ions. researchgate.net

Applications: PIMs containing D2EHPA have been successfully applied for the removal of various pollutants, including heavy metals like lead, cadmium, and zinc, with removal efficiencies reported to be 93% for Pb(II), 85% for Cd(II), and 84% for Zn(II) in competitive transport studies. researchgate.net They have also been investigated for the removal of emerging contaminants, such as the antibiotic ciprofloxacin. nih.gov

Interactive Table: Comparison of SLM and PIM Performance for Cr(III) and Zn(II) Separation using D2EHPA.

Membrane TypeTarget IonCarrierKey Performance MetricReference
SLMCr(III)D2EHPA99% extraction in 6 hours pjoes.com
PIMCr(III)D2EHPASlower kinetics but better long-term stability pjoes.compjoes.com
PIMZn(II)D2EHPA>99% removal efficiency with 30% carrier researchgate.net
PIMZn(II)D2EHPA56.3% recovery with 60% carrier researchgate.net

Mass Transfer Kinetics Across Interfaces

The kinetics of metal extraction with D2EHPA can be influenced by whether the process is under diffusion or chemical reaction control. For instance, the extraction of manganese at a pH of 3.0 is reported to be mainly diffusive, while cobalt extraction is strongly kinetically controlled. jku.at

A study on the solvent extraction of holmium(III) and yttrium(III) with D2EHPA using a hollow fiber membrane extractor elucidated the apparent orders of the permeabilities for both the extraction and stripping processes. osti.gov These orders provide insight into the reaction mechanisms and rate-determining steps.

Interactive Table: Apparent Orders of Permeabilities for the Extraction and Stripping of Ho(III) and Y(III) with D2EHPA. osti.gov

ProcessParameterApparent Order for Ho(III)Apparent Order for Y(III)
Extraction pH of aqueous solution22
Metal ion concentration11
Dimeric D2EHPA concentration22
Stripping Hydrogen ion activity11
Metal complex concentration11
Dimeric D2EHPA concentration-1-1

These findings suggest a complex interplay of diffusion and interfacial reactions in controlling the rate of metal transport across liquid membranes containing D2EHPA. The mass transfer can be modeled by considering diffusion through the aqueous feed boundary layer, a reversible chemical reaction at the feed interface, diffusion of the metal-carrier complex within the membrane, and the chemical reaction at the stripping interface.

Selective Extraction and Separation Technologies

This compound (D2EHPA) is a highly effective and versatile extractant for the selective separation of a wide range of metal ions. Its application in solvent extraction and liquid membrane technologies is crucial in various fields, including hydrometallurgy, nuclear waste reprocessing, and analytical chemistry. The selectivity of D2EHPA is dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant, and the nature of the metal ion.

The extraction efficiency of rare earth elements (REEs), for example, increases with increasing D2EHPA concentration, but decreases as the acidity of the aqueous phase increases. researchgate.net D2EHPA generally shows a higher affinity for heavier rare earth elements (HREEs) compared to light rare earth elements (LREEs). scirp.org

Separation of Rare Earth Elements (REEs): D2EHPA is widely used for the separation of REEs. The distribution coefficients for HREEs are significantly higher than for LREEs, enabling their effective separation. For instance, in a study using 0.05 M D2EHPA at pH 2, the distribution ratio for Dysprosium (Dy) was 1835.1, while for Lanthanum (La) it was only 0.43, resulting in a separation factor (Dy/La) of 4267.67. shahroodut.ac.ir

Interactive Table: Distribution Ratios and Extraction Efficiencies for REEs with 0.05 M D2EHPA at pH 2. shahroodut.ac.ir

ElementDistribution RatioExtraction Efficiency (%)
Dy1835.1~100
Gd104.88~100
Nd0.3626.47
La0.4330.07

Separation of Transition Metals: D2EHPA is also effective in separating transition metals. In the context of recycling lithium-ion batteries, D2EHPA has been shown to provide excellent separation of Mn(II) from other metals like Al, Co, Li, and Ni. sajs.co.za At a pH of 3, the separation factors for Mn over Ni, Co, Al, and Li were 601, 191, 137, and 118, respectively. sajs.co.za

Interactive Table: Separation Factors for Mn(II) over other Metals using D2EHPA at pH 3. sajs.co.za

Metal Pair (Mn/M)Separation Factor (β)
Mn/Ni601
Mn/Co191
Mn/Al137
Mn/Li118

Enhancement of Selectivity with Masking Agents: The selectivity of D2EHPA can be further enhanced by the use of aqueous masking agents. For the separation of lanthanum (La) and europium (Eu), the addition of 12-crown-4 (B1663920) to the aqueous phase shifts the extraction curve of La³⁺ to a higher pH region without affecting the extraction of Eu³⁺, thereby improving their separation. ijcce.ac.ir

Extraction of Actinides: D2EHPA is also a key extractant in the separation of actinides from lanthanides in nuclear fuel reprocessing.

The versatility of D2EHPA in forming specific complexes with different metal ions under varying conditions makes it an indispensable tool in modern separation science and technology. researchsolutions.com

Applications in Advanced Materials Science and Industrial Processes

Integration into Polymer and Composite Materials

Bis-(2-ethylhexyl) phosphate (B84403) (BEHP) is utilized in the fabrication of specialized polymer and composite materials, where it can serve multiple functions. One key application is in the creation of activated composite membranes. For instance, BEHP has been used to facilitate the transport of chromium(III) through such membranes, highlighting its role in separation and purification technologies. sigmaaldrich.com

In other polymer formulations, particularly those involving polyvinyl chloride (PVC), organophosphate esters like BEHP can act as both a plasticizer and a flame retardant. chemimpex.com As a plasticizer, it increases the flexibility and durability of the material. As a flame retardant, its phosphorus content interferes with the combustion cycle, enhancing the safety of the final product. chemimpex.com BEHP is typically incorporated as an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to the polymer matrix. This method simplifies the manufacturing process.

Additionally, BEHP has been a component in the development of polymer inclusion membranes (PIMs). In one study, PIMs were fabricated using poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) as the base polymer, with BEHP acting as the carrier molecule and dioctyl phthalate (B1215562) as a plasticizer. researchgate.net

Lubrication and Surface Protection Formulations

Bis-(2-ethylhexyl) phosphate is recognized for its utility as an additive in lubricants and hydraulic fluids, contributing to improved efficiency and reduced wear in machinery. sigmaaldrich.comchemimpex.com Its properties are particularly valuable for enhancing performance under conditions of high temperature and pressure. chemimpex.com

Anti-Corrosion Mechanisms on Metal Surfaces

BEHP functions as a corrosion inhibitor by forming a protective barrier on metal surfaces. nih.govresearchgate.netresearchgate.net This is achieved through the formation of self-assembled thin films. researchgate.netrsc.org Research on iron substrates has shown that BEHP molecules can bind to the surface in different ways depending on the solvent used. In an aqueous solution, the molecules form a nodule-like film primarily through P–O–Fe covalent bonds. researchgate.netrsc.org In contrast, in an ethanol (B145695) solution, the film has an island-like morphology and is formed through both chemical covalent binding and electrostatic interactions. researchgate.netrsc.org

Studies have demonstrated that these self-assembled monolayers (SAMs) significantly inhibit corrosion. The film formed in an aqueous solution (BEPW SAMs) has been found to provide better corrosion protection than the one formed in ethanol (BEPE SAMs) due to differences in microstructure and compactness. researchgate.netrsc.org In environments containing CO2 and O2, BEHP has been shown to greatly inhibit the corrosion of carbon steel by interacting with iron and corrosion products to form a protective barrier layer through P-O-Fe and P-Fe bonds. researchgate.netresearchgate.net

Parameter BEP in Aqueous Solution (BEPW SAMs) BEP in Ethanol Solution (BEPE SAMs)
Binding Mechanism Primarily P-O-Fe covalent bondsElectrostatic interaction and chemical covalent binding
Surface Morphology Nodule-likeIsland-like
Corrosion Protection HigherLower

Tribological Evaluation in Lubricant Additives

The tribological properties of lubricants are enhanced by the addition of BEHP. It functions as an anti-wear additive by forming a protective film on metal surfaces that are in sliding or rolling contact. This film is created through a chemical reaction with the metal under the heat and pressure of mechanical operation, which prevents direct metal-to-metal contact, thereby reducing friction and wear.

In one study, an ionic liquid, Benzotriazolium Bis(2-Ethylhexyl) Phosphate ([BTAH][DEHP]), was synthesized and evaluated as a multifunctional lubricant additive in polyalphaolefin (PAO4). The results indicated that the ionic liquid significantly reduced both friction and wear. It is suggested that the free bis(2-ethylhexyl) phosphate component is prone to adsorbing and reacting with the metal surface to form a phosphorus-rich tribofilm that protects the rubbing surfaces. researchgate.net

Catalytic Activity and Reaction Modulation

While primarily known for other applications, the synthesis of this compound itself involves catalytic processes. One preparation method involves the reaction of phosphorus oxychloride and 2-ethylhexanol in the presence of a composite catalyst based on Aluminum chloride (AlCl3). google.com Further research into the catalytic properties of the compound itself has explored its use in specific chemical reactions. For instance, inexpensive Brønsted acidic ionic liquids have been used as both solvents and catalysts in the synthesis of bis(2-ethylhexyl) terephthalate, demonstrating the role of related compounds in facilitating reactions. researchgate.net

Emerging Applications in Process Engineering

This compound is increasingly being explored for applications in process engineering, particularly in the areas of waste valorization and resource recovery. Its ability to act as an extractant for metal ions is central to these applications. nih.govfishersci.ca

Waste Valorization and Resource Recovery

BEHP is widely used as an extractant in hydrometallurgy and solvent extraction processes for the recovery and separation of valuable metals. nih.govfishersci.caechemi.com It has been employed for the extraction of uranium salts and rare earth metals. fishersci.ca

In the context of waste valorization, BEHP has been used to treat industrial wastewater. Polyurethane foams modified with BEHP have been shown to effectively remove heavy metal ions such as zinc, lead, and cadmium from contaminated solutions. zums.ac.irresearchgate.net The modified foam demonstrated a high removal efficiency, with the selectivity for metal ions following the order of Zn > Pb > Cd. researchgate.net The sorption process was well-described by the Langmuir isotherm model, and the kinetics followed a pseudo-second-order model. zums.ac.irresearchgate.net

Another application in resource recovery involves the adsorption of vanadium. A study demonstrated that a biomass carrier prepared from sawdust and impregnated with di-(2-ethylhexyl)phosphoric acid could achieve a vanadium adsorption rate of 98.12%. nih.gov The adsorbed vanadium could then be desorbed with a sulfuric acid solution, allowing for its recovery. nih.gov This process represents a form of chemisorption. nih.gov

Application Metal/Ion Recovered Methodology Efficiency
Wastewater TreatmentZinc (Zn), Lead (Pb), Cadmium (Cd)Sorption by polyurethane foam modified with BEHP98 ± 3% removal of initial ions researchgate.net
Resource RecoveryVanadium (V)Adsorption by BEHP-impregnated biomass98.12% adsorption rate nih.gov
Metal ExtractionUranium (U), Rare Earth MetalsSolvent extractionNot specified

Applications in Chemical Separations and Purification

This compound, commonly known as D2EHPA, is a highly effective and widely utilized organophosphorus extractant in the field of chemical separations, particularly in hydrometallurgy and nuclear waste processing. Its ability to form stable complexes with a variety of metal ions through a cation exchange mechanism makes it a versatile tool for liquid-liquid extraction, membrane separation, and chromatographic techniques. The selectivity and efficiency of D2EHPA can be finely tuned by controlling experimental conditions such as pH, extractant concentration, and the composition of the aqueous and organic phases.

Solvent Extraction of Metal Ions

Liquid-liquid extraction, or solvent extraction, is the most prominent application of this compound in chemical separations. It is employed to selectively separate and purify a wide range of metals.

Rare Earth Elements (REEs): The separation of individual rare earth elements is a challenging task due to their similar chemical properties. D2EHPA is a key reagent in industrial processes for REE separation. For instance, studies have demonstrated its effectiveness in separating europium (Eu), lanthanum (La), and neodymium (Nd) from aqueous solutions. researchgate.net Research has shown that with a 0.303 M concentration of D2EHPA in a solutions spray system at a pH of 2.0, extraction efficiencies can reach 99.98% for Eu, 99.36% for Nd, and 95.03% for La. researchgate.net The separation mechanism involves the formation of a complex between the Eu(III) ions and the P=O double bond of the D2EHPA molecule, typically in a 3:1 ratio. researchgate.net

Cobalt and Nickel Separation: The separation of cobalt from nickel is crucial in the battery and specialty chemicals industries. D2EHPA has been shown to be an effective extractant for cobalt ions. In a multidroplet liquid membrane (MDLM) system using D2EHPA as a carrier dissolved in kerosene (B1165875), the transportation rate of Co²⁺ ions was found to increase with an increasing pH in the feed phase, with the highest rate observed at a pH of 7.0. nih.gov

Iron and Titanium Separation: D2EHPA is also utilized in the separation of iron (Fe) and titanium (Ti), particularly from leach solutions of ores like ilmenite. In a process using 1.5 mol L⁻¹ D2EHPA in n-dodecane, it was possible to recover over 99 wt% of Ti in a two-stage process. researchgate.net The co-extracted iron could then be stripped from the organic phase with high efficiency (>99.5 wt%) using a 4.5 mol L⁻¹ sulfuric acid solution. researchgate.net Research indicates that D2EHPA exhibits a high extraction rate and selectivity for Fe³⁺ over other metal ions commonly found in leaching solutions, such as Ca²⁺, Mg²⁺, Ni²⁺, Co²⁺, and Cu²⁺. researchgate.net

The table below summarizes the extraction efficiency of D2EHPA for various metal ions under specific conditions.

Metal IonD2EHPA ConcentrationDiluentAqueous Phase pHExtraction Efficiency (%)
Eu(III)0.303 MKerosene2.099.98
Nd(III)0.303 MKerosene2.099.36
La(III)0.303 MKerosene2.095.03
Fe(III)Not SpecifiedNot SpecifiedCrucial ParameterHigh
Ti(IV)1.5 mol L⁻¹n-dodecaneNot Specified>99

Liquid Membrane and Chromatographic Applications

Beyond conventional solvent extraction, this compound is integral to more advanced separation techniques.

Liquid Membrane Extraction: D2EHPA can function as a carrier agent in liquid membrane systems for the transport of metal ions. nih.gov In a multidropped liquid membrane (MDLM) setup for cobalt extraction, D2EHPA in the organic phase complexes with Co²⁺ ions at the donor phase interface. nih.gov This Co-D2EHPA complex is then transported through the membrane to the acceptor phase, where the cobalt ions are released into a medium containing nitric acid. nih.gov

Extraction Chromatography: D2EHPA is also employed as a stationary phase in extraction chromatography for the separation of metal ions. It can be coated onto solid supports, such as Amberchrom CG-71, to create resins for chromatographic separations. researchgate.net This technique has been investigated for the separation of rare earth elements and for the purification of americium from complex matrices. researchgate.netunt.edu Furthermore, D2EHPA-functionalized activated carbon has been studied as a sorbent for the separation of bismuth-213 (B1240523) from its parent radionuclide actinium-225, which is important for the development of radiopharmaceuticals. rsc.org

The table below details the role of D2EHPA in various advanced separation systems.

Separation TechniqueRole of D2EHPATarget AnalytesKey Findings
Multidroplet Liquid Membrane (MDLM)Carrier AgentCo²⁺Transport rate increases with pH, peaking at pH 7.0. nih.gov
Extraction ChromatographyStationary Phase on a Solid SupportRare Earths, AmericiumEnables separation of chemically similar elements. researchgate.netunt.edu
Functionalized SorbentActive Site on Activated CarbonLa³⁺ (for Ac³⁺), Bi³⁺Shows potential for radionuclide generator applications. rsc.org

Environmental Behavior and Transformation Pathways of Bis 2 Ethylhexyl Phosphate

Environmental Occurrence and Distribution in Aquatic, Terrestrial, and Atmospheric Compartments

Bis-(2-ethylhexyl) phosphate's physicochemical properties suggest it will predominantly partition to soil and sediment when released into the environment echemi.com. While specific concentration data for Bis-(2-ethylhexyl) phosphate (B84403) in various environmental compartments is limited, studies on related organophosphate esters (OPEs) provide insights into its likely distribution.

This compound is expected to be immobile in soil, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1.7 x 10^4 echemi.comechemi.com. This high Koc value indicates a strong tendency to adsorb to soil particles, limiting its mobility and potential for leaching into groundwater echemi.comechemi.com. The anionic form of the compound, which is expected to be prevalent in the environment, generally does not adsorb as strongly to organic carbon as neutral counterparts echemi.comechemi.com.

While direct measurements for this compound are scarce, studies on the structurally similar compound Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) have shown its presence in sediments. For instance, BEHPP was detected with a 96–100% frequency in the sediments of Taihu Lake and nearby rivers in China, with mean concentrations ranging from 9.5 to 34 µg/kg dry weight industrialchemicals.gov.au.

Table 1: Concentration of Related Organophosphate Esters in Sediments

CompoundLocationConcentration Range (µg/kg dry weight)Reference
Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP)Taihu Lake and surrounding rivers, China9.5–34 (mean) industrialchemicals.gov.au
Tris(2-ethylhexyl) phosphate (TEHP)Various rivers2-70 ng/g ecetoc.org

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment echemi.com. Its release into waterways can occur through various industrial waste streams echemi.com.

Specific concentrations of this compound in surface water and wastewater are not widely reported. However, related compounds have been detected. For example, Tris(2-ethylhexyl) phosphate (TEHP) has been found in river water at concentrations up to 2,000 ng/L ecetoc.org. In Australian sewage treatment plants (STPs), TEHP was detected in influent samples at concentrations ranging from 54.3 to 305 ng/L industrialchemicals.gov.au.

Table 2: Concentration of Related Organophosphate Esters in Wastewater Influent

CompoundLocationConcentration Range (ng/L)Reference
Tris(2-ethylhexyl) phosphate (TEHP)Australian Sewage Treatment Plants54.3–305 industrialchemicals.gov.au

Table 3: Concentration of a Related Organophosphate Ester in Indoor Dust

CompoundLocationDetection FrequencyConcentration Range (ng/g dry weight)Reference
Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP)Nanjing, China100%50–1530 (median)

Biotic Transformation and Biodegradation

The microbial degradation of this compound (DEHP) is a primary mechanism for its removal from various environments, including soil, sediment, and water nih.govresearchgate.net. This process is carried out by a diverse range of microorganisms that utilize DEHP as a source of carbon and energy nih.gov. The degradation pathways generally involve a two-stage process. Initially, DEHP is hydrolyzed into mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-ethylhexanol researchgate.netresearchgate.net. Subsequently, MEHP is further hydrolyzed to phthalic acid (PA) ntua.gr. The 2-ethylhexanol is typically oxidized to 2-ethylhexanoic acid researchgate.net.

Under aerobic conditions, the degradation proceeds through the conversion of phthalic acid to protocatechuate, which then undergoes ring cleavage via either ortho- or meta-cleavage pathways, eventually leading to mineralization into carbon dioxide and water researchgate.netntua.gr. An alternative aerobic pathway involves the formation of 4,5-dihydroxyphthalate and protocatechuate as key intermediates researchgate.net. Some bacterial strains, such as Burkholderia sp. SP4, have demonstrated a dual biodegradation pathway that diverges from the isomeric products of benzoate, with salicylic (B10762653) acid being identified as an intermediate nih.gov.

Anaerobic degradation of DEHP also occurs, although the rates can be slower. In O2-limited estuarine sediments, the hydrolysis of the side-chain of DEHP has been identified as the rate-limiting step biorxiv.org. Under methanogenic conditions, 2-ethylhexanol and MEHP can be degraded to methane, with 2-ethylhexanoic acid and phthalic acid as transient intermediates, respectively. However, DEHP itself may remain undegraded under these conditions over long periods nih.gov.

Several bacterial species have been identified as effective DEHP degraders, including Acinetobacter sp., Pseudomonas amygdali, and Mycobacterium sp. nih.govntua.grtandfonline.com. For instance, Acinetobacter sp. can remove over 90% of DEHP from contaminated water within five days ntua.gr. Similarly, Pseudomonas amygdali has been shown to completely mineralize DEHP tandfonline.com.

The efficiency of microbial degradation can be influenced by environmental factors such as temperature and pH. For example, the optimal conditions for DEHP degradation by Acinetobacter sp. were found to be a temperature of 30°C and a pH range of 6 to 9 ntua.gr.

Intermediate CompoundPrecursor CompoundDegradation Condition
Mono-(2-ethylhexyl) phthalate (MEHP)This compound (DEHP)Aerobic/Anaerobic
2-EthylhexanolThis compound (DEHP)Aerobic/Anaerobic
Phthalic Acid (PA)Mono-(2-ethylhexyl) phthalate (MEHP)Aerobic/Anaerobic
2-Ethylhexanoic Acid2-EthylhexanolAerobic
ProtocatechuatePhthalic Acid (PA)Aerobic
Salicylic AcidBenzoate IsomersAerobic (Burkholderia sp. SP4)
Methane2-Ethylhexanol, MEHPMethanogenic

The enzymatic biotransformation of this compound (DEHP) is a critical step in its biodegradation. The initial hydrolysis of DEHP to mono-(2-ethylhexyl) phthalate (MEHP) is catalyzed by hydrolases, specifically esterases and lipases researchgate.netmdpi.com. This enzymatic action breaks the ester bonds of the DEHP molecule wikipedia.org. The enzyme bis(2-ethylhexyl)phthalate esterase (also known as DEHP esterase) is specifically involved in this reaction, belonging to the family of hydrolases that act on carboxylic ester bonds wikipedia.org.

Following the initial hydrolysis, MEHP undergoes further metabolism, which can be mediated by cytochrome P450 (CYP) enzymes nih.gov. In humans and rats, various CYP isoforms are involved in the oxidation and dealkylation of MEHP nih.gov. For instance, human CYP2C9 and rat CYP2C6 have been identified as key enzymes in the production of oxidative metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) nih.govnih.gov. Human CYP3A4 is also involved in the production of phthalic acid from MEHP nih.govbohrium.com.

The activity of these enzymes can vary between species and organs. For example, the intrinsic clearance of DEHP via the esterase-mediated pathway is greater in the human intestine than in the liver, while the opposite is true for rats nih.gov. Furthermore, the activity of CYP enzymes involved in MEHP metabolism is generally higher in the liver than in the intestine for both humans and rats nih.gov.

EnzymeSubstrateProduct(s)Organism/System
Bis(2-ethylhexyl)phthalate esteraseThis compound (DEHP)Mono-(2-ethylhexyl) phthalate (MEHP), 2-EthylhexanolWheat
Cytochrome P450 2C9 (human)Mono-(2-ethylhexyl) phthalate (MEHP)Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)Human
Cytochrome P450 2C6 (rat)Mono-(2-ethylhexyl) phthalate (MEHP)Oxidative metabolitesRat
Cytochrome P450 3A4 (human)Mono-(2-ethylhexyl) phthalate (MEHP)Phthalic AcidHuman
Cytochrome P450 4A1Fatty AcidsHydroxylated fatty acidsRat (induced by DEHP)

Microbial consortia, or mixed communities of microorganisms, often exhibit higher efficiency in degrading this compound (DEHP) compared to single microbial strains nih.govmdpi.com. This enhanced degradation is attributed to the synergistic interactions and diverse metabolic capabilities within the consortium mdpi.com. Different microbial species within a consortium can play distinct roles in the degradation process, with some strains initiating the breakdown of DEHP and others utilizing the resulting intermediates mdpi.com.

For example, a bacterial consortium designated as K1, isolated from agricultural soil, demonstrated the ability to degrade DEHP through a de-esterification pathway, with the consortium showing significantly better treatment effects than any of the single bacterial strains it comprised nih.gov. This consortium included genera such as Comamonadaceae, Achromobacter, and Pseudomonas nih.gov. Similarly, a synthetic bacterial consortium (A02) composed of three marine bacteria outperformed the individual strains in DEHP degradation. In this consortium, one strain was the key DEHP degrader, while the other two contributed by utilizing the intermediates, such as protocatechuic acid and mono(ethylhexyl) phthalate nih.gov.

In estuarine sediments, the complete degradation of DEHP under oxygen-limited conditions is achieved through synergistic networks of denitrifying proteobacteria. In these networks, genera like Acidovorax and Sedimenticola are primarily responsible for degrading the side-chains of DEHP, while Aestuariibacter degrades the resulting o-phthalic acid biorxiv.org.

The application of microbial consortia in bioremediation has shown promising results. Bioaugmentation with consortium A02 in saline sediment led to 80% DEHP degradation in 26 days, significantly higher than the 53% degradation achieved by indigenous microbes alone nih.gov. This highlights the potential of using microbial consortia for the effective treatment of DEHP-contaminated environments.

Microbial ConsortiumKey Genera/StrainsSource of IsolationKey Findings
K1Unclassified Comamonadaceae, Achromobacter, PseudomonasAgricultural soilSuperior degradation efficiency compared to single strains through de-esterification.
A02OR05, OR16, OR21 (marine bacteria)Marine environmentSynergistic degradation with one key degrader and others utilizing intermediates.
Denitrifying ProteobacteriaAcidovorax, Sedimenticola, AestuariibacterEstuarine sedimentsSynergistic network for complete degradation under O2-limited conditions.
B1Not specifiedNot specifiedCapable of degrading DEHP, dimethyl phthalate (DMP), and phthalic acid (PA).

Mechanistic Interactions with Biological and Environmental Systems Excluding Clinical Outcomes

Molecular Interactions with Biomacromolecules (e.g., Protein Binding)

In vitro studies have demonstrated that bis-(2-ethylhexyl) phosphate (B84403) (DEHP) and its primary metabolite, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), exhibit distinct binding characteristics with serum proteins. The interaction of DEHP with serum proteins is notably influenced by the lipid concentration of the serum nih.govnih.gov.

Research using ultracentrifugation and agarose (B213101) gel electrophoresis has shown that the association of DEHP with lipoproteins is directly proportional to the serum's lipid content nih.gov. In serum with cholesterol concentrations below 300 mg/dL or total cholesterol and triglyceride concentrations under 600 mg/dL, over half of the DEHP is bound to proteins with a density greater than 1.21 g/mL nih.govnih.gov. However, as the concentrations of cholesterol and triglycerides increase, there is a corresponding increase in the percentage of DEHP bound to very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL) nih.govnih.gov.

In contrast, the principal metabolite, MEHP, primarily binds to nonlipoprotein constituents within the serum. This binding pattern appears to be unaffected by variations in lipid concentrations nih.govnih.gov. Furthermore, the percentage of both DEHP and MEHP that binds to individual proteins does not appear to be influenced by their respective concentrations in the serum nih.govnih.gov. These findings suggest a more complex mechanism of protein binding for these compounds in a biological system than previously understood nih.gov.

Interactive Table: Binding Characteristics of DEHP and MEHP in Serum

CompoundPrimary Binding PartnersInfluence of Lipid Concentration
Bis-(2-ethylhexyl) phosphate (DEHP)Lipoproteins (VLDL, IDL, LDL) and other proteins >1.21 g/mLBinding to lipoproteins is proportional to lipid concentration.
Mono-(2-ethylhexyl) phthalate (MEHP)Nonlipoprotein constituentsBinding is unaffected by lipid concentration.

Cellular Mechanistic Studies Using In Vitro Models (e.g., Hepatosphaeroids, Liver Microsomes)

In vitro models, such as human liver microsomes and hepatocyte cell lines like HepG2, have been instrumental in elucidating the cellular mechanisms of action of this compound. DEHP is rapidly metabolized in human liver microsomes to its primary active metabolite, MEHP nih.gov. Further metabolism of MEHP in liver microsomes leads to the formation of several oxidative metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-Oxo MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5-carboxy MEPP) nih.gov. Studies utilizing human recombinant cytochrome P450 enzymes have identified CYP2C9 as a major contributor to the formation of these oxidative metabolites nih.gov.

Exposure of human hepatoma HepG2 cells to DEHP has been shown to induce significant alterations in lipid metabolism. In vitro experiments demonstrate that DEHP can promote the accumulation of lipids within these cells nih.govsymbiosisonlinepublishing.com. Oil Red O staining has revealed a significant increase in intracellular lipid droplets in HepG2 cells treated with DEHP symbiosisonlinepublishing.com. This observed lipid accumulation is thought to be partly mediated by the promotion of oxidative stress, as evidenced by increased levels of malondialdehyde (MDA) and decreased activities of superoxide (B77818) dismutase (SOD) in DEHP-treated HepG2 cells symbiosisonlinepublishing.com.

Studies on related organophosphate compounds, such as 2-ethylhexyldiphenyl phosphate (EHDPP), using advanced in vitro models like human 3D hepatospheroids, provide further insight into the potential for this class of chemicals to disrupt hepatic lipid profiles. In these models, EHDPP exposure led to dysregulation in several lipid classes, including sterol lipids, sphingolipids, glycerolipids, and glycerophospholipids nih.govnih.govacs.org.

The metabolic effects of this compound are closely linked to its ability to modulate the expression of key genes involved in lipid metabolism. In HepG2 cells, DEHP has been shown to upregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and peroxisome proliferator-activated receptor alpha (PPARα) proteins symbiosisonlinepublishing.com. PPARα is a nuclear receptor that plays a critical role in the regulation of fatty acid metabolism. The activation of the PPARα signaling pathway is considered a key mechanism through which DEHP and its metabolites exert their effects on hepatic lipid homeostasis symbiosisonlinepublishing.comnih.gov.

It is important to note that DEHP itself does not activate PPARα; rather, its metabolite MEHP is the active ligand nih.gov. In vitro trans-activation assays have shown that MEHP can activate PPARα, which in turn regulates the expression of its target genes nih.govacs.orgoup.com. Long-term exposure of HepG2 cells to DEHP has also been found to stimulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell proliferation nih.gov. This finding suggests that continuous exposure to DEHP could promote the proliferation of hepatocellular carcinoma cells through the activation of the NF-κB signaling pathway nih.gov.

Interactive Table: Gene Expression Changes in Liver Cells Exposed to DEHP/Metabolites

Gene/ProteinCell ModelEffect of DEHP/MEHP ExposureAssociated Pathway
PPARαHepG2 cellsUpregulationLipid Metabolism
SREBP-1cHepG2 cellsUpregulationLipid Synthesis
NF-κBHepG2 cellsActivationInflammation, Cell Proliferation

Ecological Exposure Pathways and Environmental Biotransformation Products

This compound is a widespread environmental contaminant due to its extensive use as a plasticizer in numerous consumer and industrial products nih.gov. It can be released into the environment during its production, use, and disposal canada.ca. The primary routes of environmental entry include leaching from plastic products in landfills, industrial wastewater discharges, and atmospheric deposition canada.caresearchgate.net. Due to its chemical properties, DEHP tends to bind strongly to soil and sediment, leading to its persistence in these environmental compartments researchgate.net.

Once in the environment, DEHP can undergo biotransformation by microorganisms. The primary and initial step in the biodegradation of DEHP is the hydrolysis of one of its ester bonds to form mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol researchgate.net. This process can be carried out by a variety of microorganisms found in soil and water nih.govnih.gov. MEHP is more water-soluble than DEHP and is often considered a principal degradation product in environmental systems.

Further biodegradation of MEHP can occur, leading to the formation of phthalic acid researchgate.netnih.goviwaponline.com. Phthalic acid can then be further metabolized by microorganisms through ring cleavage and subsequent degradation, ultimately leading to the production of carbon dioxide and water under aerobic conditions nih.goviwaponline.com. In addition to biodegradation, photodegradation in the atmosphere is another significant pathway for the removal of DEHP from the environment, with an estimated photo-oxidation half-life of gaseous DEHP ranging from 2.9 to 29 hours canada.ca.

Interactive Table: Major Environmental Biotransformation Products of DEHP

Parent CompoundPrimary Transformation ProductSecondary Transformation Product
This compound (DEHP)Mono-(2-ethylhexyl) phthalate (MEHP)Phthalic Acid

Environmental Remediation and Mitigation Strategies for Bis 2 Ethylhexyl Phosphate Contamination

Adsorption and Separation Technologies for Environmental Matrix Removal

Adsorption and separation technologies represent a prominent approach for the removal of BEHP from aqueous environments. These methods are based on the mass transfer of the contaminant from a fluid phase to the surface of a solid adsorbent. Activated carbons, owing to their high surface area and porous structure, have been extensively investigated for this purpose.

Research has demonstrated the high efficacy of activated carbons in adsorbing BEHP. A study comparing coconut shell activated carbon (CSAC) and coal-based activated carbon (CBAC) revealed that both materials are effective, particularly under low pH conditions. rsc.orgrsc.org The experimental maximum adsorption capacity was found to be 263 mg/g for CSAC and 148 mg/g for CBAC. mdpi.com The adsorption process for both materials was well-described by the pseudo-second-order kinetic model and the Langmuir isotherm model, suggesting a monolayer chemical adsorption mechanism. rsc.orgrsc.org In column experiments, CSAC demonstrated a removal efficiency exceeding 90%. rsc.orgrsc.org Notably, the removal efficiencies of both CSAC and CBAC were significantly higher than those of commonly used adsorption resins such as XAD-4 and IRA900 under similar low pH conditions. rsc.orgrsc.org Furthermore, the adsorbed BEHP could be effectively desorbed from the activated carbon using acetone, allowing for the potential recovery of the compound and regeneration of the adsorbent. rsc.org Another study highlighted the high adsorption capacity of carbon adsorbents Chezacarb S and Chezacarb SH, which was found to be over 10 g/g.

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Kinetic ModelIsotherm ModelRemoval Efficiency (%)Notes
Coconut Shell Activated Carbon (CSAC)263Pseudo-second-orderLangmuir>90 (in column experiments)Effective under low pH conditions. rsc.orgrsc.orgmdpi.com
Coal-Based Activated Carbon (CBAC)148Pseudo-second-orderLangmuir-Effective under low pH conditions. rsc.orgrsc.orgmdpi.com
Chezacarb S>10,000-->99.7High adsorption capacity demonstrated.
Chezacarb SH>10,000-->99.7High adsorption capacity demonstrated.
Adsorption Resin XAD-4---Lower than CSAC and CBACLower efficiency under low pH. rsc.orgrsc.org
Anion-Exchange Resin IRA900---Lower than CSAC and CBACLower efficiency under low pH. rsc.orgrsc.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). nih.govnih.gov These processes are considered highly effective for the degradation of persistent organic pollutants like BEHP.

One study investigated the degradation of a closely related compound, di-2-ethylhexyl phthalate (B1215562) (DEHP), using various AOPs. chemicalbook.comnaro.go.jp The results showed that UV irradiation alone led to a maximum removal efficiency of 43%, while ozonation alone achieved up to 50% removal. chemicalbook.comnaro.go.jp A combined UV/Ozone (UV/O₃) process significantly enhanced the degradation, reaching up to 80% removal. chemicalbook.comnaro.go.jp The synergistic effect in the UV/O₃ process is attributed to the UV-enhanced decomposition of ozone, leading to a higher production of hydroxyl radicals. chemicalbook.com The degradation kinetics of DEHP in the UV/O₃ process was found to follow a first-order model. chemicalbook.comnaro.go.jp Increasing the ozone dosage to 200 mg/h in the ozonation-alone process resulted in a 74% removal rate, which was further improved to 93% in the UV/O₃ process under the same conditions. chemicalbook.comnaro.go.jp

Photocatalysis, another AOP, has also shown promise. The photocatalytic degradation of DEHP using titanium dioxide (TiO₂) as a catalyst resulted in the complete removal of the compound after 150 minutes of irradiation. researchgate.net The degradation mechanism is believed to involve the scission of either the ethylhexyl or ester chains. researchgate.net Furthermore, the presence of naturally occurring photoreactive constituents in water, such as nitrate (B79036) or ferric ions, can facilitate the photodegradation of DEHP through the generation of hydroxyl radicals. nih.gov

Treatment ProcessContaminantRemoval Efficiency (%)Contact Time (min)Ozone Dosage (mg/h)Kinetic Model
UV IrradiationDEHP4330--
OzonationDEHP5030--
UV/O₃DEHP8030-First-order
OzonationDEHP74-200-
UV/O₃DEHP93-200First-order
TiO₂ PhotocatalysisDEHP100150-First-order

Bioremediation Approaches and Engineered Microbial Systems

Bioremediation utilizes microorganisms to break down environmental pollutants. This approach is considered a cost-effective and environmentally friendly alternative to conventional remediation technologies. Several studies have identified various bacteria and fungi capable of degrading BEHP and related phthalates.

A bacterial strain identified as Mycobacterium sp., isolated from garden soil, demonstrated the ability to use DEHP as its sole carbon source and removed up to 90% of DEHP from polyvinyl chloride sheets within 3 days. mdpi.comnih.gov The degradation products were identified as 2-ethylhexanol and 1,2-benzenedicarboxylic acid. mdpi.comnih.gov Another study isolated an effective DEHP-degrading bacterium, Microbacterium sp. J-1, from landfill soil, which achieved 96% degradation of DEHP (200 mg/L) within 5 days. An Acinetobacter sp. SN13, isolated from activated sludge, showed over 90% removal of DEHP within 5 days of incubation.

Fungal species have also been shown to be effective in degrading DEHP. A study testing fourteen fungal strains found that nine strains degraded DEHP by more than 50% over 7 days. naro.go.jp Notably, three strains of Fusarium were particularly effective, degrading over 98% of the initial DEHP concentration. naro.go.jp The identified degradation products were o-phthalic acid, 2-ethylhexanol, and 2-ethylhexanoic acid. naro.go.jp In another study, microbial associations from the water and bottom sediments of the Selenga River and Lake Baikal were shown to degrade BEHP, with conversion degrees of 46% and 24%, respectively. researchgate.net The most active microorganism in this study was an actinomycete of the genus Micromonospora, which degraded 36% of the initial BEHP concentration. researchgate.net In contrast, Pseudomonas species were found to be less active, with degradation rates of 7-11%. researchgate.net

Interestingly, under methanogenic (anaerobic) conditions, BEHP itself was found to be resistant to degradation over a 330-day period. sckcen.benih.gov However, its intermediary hydrolysis products, 2-ethylhexanol and mono(2-ethylhexyl) phthalate, were readily degraded to methane. sckcen.benih.gov

Microorganism/SystemContaminantDegradation Efficiency (%)DurationDegradation Products
Mycobacterium sp. NK0301DEHP903 days2-ethylhexanol, 1,2-benzenedicarboxylic acid mdpi.comnih.gov
Microbacterium sp. J-1DEHP965 days-
Acinetobacter sp. SN13DEHP>905 days-
Fusarium speciesDEHP>987 dayso-phthalic acid, 2-ethylhexanol, 2-ethylhexanoic acid naro.go.jp
Micromonospora actinomyceteBEHP36-- researchgate.net
Pseudomonas speciesBEHP7-11-- researchgate.net
Methanogenic enrichment cultureDEHPNo degradation330 days- sckcen.benih.gov
Methanogenic enrichment culture2-ethylhexanol, mono(2-ethylhexyl) phthalateReadily degraded-Methane sckcen.benih.gov

Research Gaps and Future Perspectives in Bis 2 Ethylhexyl Phosphate Studies

Elucidating Novel Transformation Pathways and Metabolites

A significant knowledge gap exists in the complete elucidation of the transformation pathways of Bis-(2-ethylhexyl) phosphate (B84403) in various environmental compartments. While hydrolysis is an expected degradation process for organophosphorus compounds, the specific metabolites and the kinetics of these reactions under different environmental conditions are not well-documented for B2EHP. nih.gov The biodegradation of the related compound, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), has been studied more extensively, revealing that microbial activity can lead to the formation of mono(2-ethylhexyl) phthalate (MEHP), phthalic acid, and other intermediates. nih.govnih.gov Similar enzymatic hydrolysis is plausible for B2EHP, likely yielding mono(2-ethylhexyl) phosphate and subsequently phosphoric acid. nih.gov However, the specific microorganisms and enzymatic processes involved in the breakdown of B2EHP are largely unknown.

Future research should focus on identifying the biotic and abiotic degradation products of B2EHP in soil, water, and sediment. Laboratory studies using radiolabeled B2EHP could trace the formation of metabolites under controlled conditions, simulating different environmental scenarios (e.g., aerobic, anaerobic, varying pH and temperature). Furthermore, identifying the microbial consortia and specific enzymes responsible for B2EHP degradation is crucial for developing bioremediation strategies.

Table 1: Potential Transformation Products of Bis-(2-ethylhexyl) phosphate

Precursor CompoundPotential Transformation PathwayPotential Metabolite(s)
This compoundHydrolysis (Abiotic/Biotic)Mono(2-ethylhexyl) phosphate, 2-Ethylhexanol, Phosphoric acid
This compoundOxidation (e.g., via hydroxyl radicals)Hydroxylated and carboxylated derivatives

Developing Sustainable Synthetic Routes

The conventional synthesis of this compound often involves processes that may not align with the principles of green chemistry. There is a pressing need to develop more sustainable and environmentally benign synthetic methodologies. Research into alternative catalysts and reaction media can pave the way for greener production processes. For instance, the use of protic ionic liquids as both catalysts and solvents has shown promise in the synthesis of related esters, such as bis(2-ethylhexyl) terephthalate. researchgate.netmdpi.commonash.edu These ionic liquids can offer high catalytic activity, easy separation from the product, and potential for recycling, thus reducing waste and energy consumption. monash.eduresearchgate.net

Future investigations should explore the application of various green catalytic systems for the synthesis of B2EHP. This includes solid acid catalysts, enzymes (lipases), and different types of ionic liquids. researchgate.net The optimization of reaction conditions to maximize yield and selectivity while minimizing by-product formation will be a key aspect of this research. A life cycle assessment of these novel synthetic routes compared to conventional methods would provide a comprehensive evaluation of their environmental and economic viability.

Advancements in Analytical Methodologies for Trace Detection

The ubiquitous presence of organophosphate esters in the environment necessitates the development of highly sensitive and selective analytical methods for their trace detection. bohrium.comchromatographyonline.comrsc.org Current methods for the analysis of B2EHP and related compounds in environmental matrices often involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). bohrium.comrsc.orgsielc.comhitachi-hightech.comhitachi-hightech.com However, challenges remain in sample preparation, especially for complex matrices, and in achieving the low detection limits required for monitoring ambient environmental concentrations.

Future research should focus on the development of novel sample extraction and preconcentration techniques that are both efficient and environmentally friendly. This could include the use of advanced sorbents for solid-phase extraction (SPE), such as titanium dioxide nanotubes, and innovative microextraction techniques. nih.gov Furthermore, the exploration of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can enhance the specificity and sensitivity of B2EHP detection, enabling the identification and quantification of its metabolites at trace levels. bohrium.com The development of aptamer-based sensors (aptasensors) also presents a promising avenue for the rapid and selective detection of B2EHP in water samples. scispace.com

Table 2: Comparison of Analytical Techniques for Organophosphate Ester Detection

Analytical TechniqueAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)High resolution, well-established libraries for identification.Derivatization may be required for polar analytes, potential for thermal degradation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Suitable for polar and thermally labile compounds, high sensitivity.Matrix effects can be significant, requires careful optimization of mobile phase.
Solid-Phase Extraction (SPE)Effective for sample cleanup and preconcentration.Can be time-consuming, requires appropriate sorbent selection.
AptasensorsHigh selectivity and sensitivity, potential for rapid, in-field analysis.Still in development for many analytes, potential for interference from complex matrices.

Exploring Novel Applications in Chemical and Materials Engineering

This compound is widely recognized for its role in solvent extraction, particularly for the separation of rare earth elements and other metals. researchgate.netoup.comwikipedia.orgkoreascience.kr However, its potential in other areas of chemical and materials engineering is an expanding field of research. Recent studies have explored its use as a functional component in advanced materials. For instance, B2EHP has been used to functionalize carbon nanoparticles for chromatographic separations of lanthanides. researchgate.net It has also been incorporated into polymer inclusion membranes (PIMs) for the transport and separation of metal ions. researchgate.net

Future research should aim to broaden the application spectrum of B2EHP. This could involve its use as a building block for the synthesis of novel functional polymers and surfactants. sigmaaldrich.com Investigating its performance as an additive in advanced lubricants and hydraulic fluids, potentially in the form of ionic liquids, could lead to improved tribological properties. researchgate.netsigmaaldrich.comdntb.gov.ua Furthermore, the unique coordination chemistry of B2EHP with metal ions could be leveraged for the development of novel sensors and catalytic systems.

Understanding Long-Term Environmental Fates and Transport Dynamics

The long-term environmental fate and transport of this compound are critical areas that require further investigation to fully assess its environmental impact. While some data exists on its persistence, particularly in soil, a comprehensive understanding of its mobility and distribution across different environmental compartments is lacking. osti.gov Studies on other organophosphate esters have highlighted their potential for long-range atmospheric transport, leading to their presence in remote ecosystems. nih.govnih.govuni-hamburg.deacs.org Given its physical and chemical properties, B2EHP may also be subject to long-range transport, although specific data is scarce.

Future research should focus on quantifying the partitioning of B2EHP between air, water, soil, and sediment. This will involve determining key environmental parameters such as its octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant with greater accuracy. nih.gov Field studies in various geographical locations are needed to monitor its presence and concentration in different environmental media. canada.ca Additionally, investigating its potential for bioaccumulation and biomagnification in aquatic and terrestrial food webs is crucial for a complete ecological risk assessment. canada.ca The role of photodegradation in the environmental fate of B2EHP, particularly in aqueous systems, also warrants further investigation. nih.govresearchgate.netnottingham.edu.cn

Q & A

Q. What are the key physicochemical properties of BEHP critical for experimental design?

BEHP is a colorless, viscous liquid (density: 0.965 g/mL) with a melting point of -50°C and a boiling point of 48°C at 12 mmHg. Its low water solubility and acidic pH (2–3) make it suitable for solvent extraction and membrane-based separation systems. The refractive index (1.442) and flash point (171°C) are essential for handling safety and optical detection methods . These properties inform solvent selection, storage conditions (ambient temperatures), and compatibility with analytical instruments like gas chromatography (GC) .

Q. What analytical techniques are validated for quantifying BEHP in complex matrices?

Derivatization gas chromatography/mass spectrometry (GC/MS) is widely used for BEHP analysis, particularly in environmental and waste samples, achieving 80–95% recovery of organic carbon content. Ion chromatography is recommended for low molecular weight acids (e.g., oxalate) that may co-elute with BEHP metabolites . For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, with limits of detection (LOD) ≤ 0.1 µg/L in urine or dust matrices .

Advanced Research Questions

Q. How do co-elution challenges impact BEHP metabolite quantification in environmental studies?

BEHP metabolites, such as bis(2-chloroethyl) phosphate (BCETP), often co-elute with structurally similar organophosphate esters (OPEs) during chromatography. For example, dibutyl phosphate (DBUP) and di-isobutyl phosphate (DIBP) cannot be resolved using standard GC columns, necessitating composite reporting (DBUP/DIBP) . Advanced separation strategies include:

  • Multidimensional chromatography : Coupling hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC.
  • Ion mobility spectrometry (IMS) : Resolving isomers based on collision cross-section differences. These methods reduce false positives in human biomonitoring and environmental exposure studies .

Q. What experimental parameters optimize BEHP’s efficiency in liquid-liquid extraction systems?

BEHP’s extraction efficiency depends on:

  • pH modulation : Protonation of its phosphate group at pH < 2 enhances metal ion coordination (e.g., rare earth elements) .
  • Ionic strength : High salt concentrations (>1 M NaCl) improve phase separation in aqueous-organic systems .
  • Diluent selection : Kerosene or dodecane reduces viscosity and minimizes third-phase formation . Recent studies report >90% recovery of lanthanides using BEHP in polymer inclusion membranes (PIMs) with poly(vinylidene fluoride-co-hexafluoropropylene) .

Q. How does BEHP interact with reactive oxygen species (ROS) in cellular toxicity assays?

BEHP induces ROS generation in vitro, measured via dichlorofluorescein (DCFH) fluorescence assays. Key findings include:

  • Dose-dependent ROS increase in human liver cells (HepG2) at concentrations ≥50 µM.
  • Synergistic effects with other OPEs (e.g., tris(2-ethylhexyl) phosphate) amplify oxidative stress by 30–40% . Methodological controls: Use N-acetylcysteine (ROS scavenger) and mitochondrial membrane potential probes (e.g., JC-1) to differentiate ROS sources .

Data Contradictions and Resolution

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for BEHP in aquatic organisms?

Discrepancies arise from:

  • Matrix effects : Lipid-rich tissues (e.g., fish liver) retain BEHP longer (BAF = 1,200) compared to muscle (BAF = 350) .
  • Degradation kinetics : BEHP hydrolyzes faster in alkaline water (t1/2 = 12 hr at pH 9) versus neutral conditions (t1/2 = 72 hr) . Standardized protocols: Use isotope-labeled BEHP (e.g., <sup>13</sup>C-BEHP) as an internal standard to correct recovery variations .

Emerging Research Directions

Q. What novel applications of BEHP are emerging in nanotechnology?

BEHP serves as:

  • Surface ligand : Stabilizes gold nanoparticles (AuNPs) via phosphate-Au interactions, enabling pH-responsive drug delivery systems .
  • Ion-selective sensors : BEHP-doped PVC membranes detect Cu<sup>2+</sup> with a detection limit of 1 nM . Challenges: Competitive displacement by thiols or carboxylates requires covalent functionalization strategies .

Safety and Handling

Q. What are the critical safety protocols for handling BEHP in laboratory settings?

BEHP is classified under UN 1902 (Packing Group III) with hazards including severe skin burns (H314) and respiratory irritation (H335). Mandatory precautions:

  • Use nitrile gloves and fume hoods during synthesis.
  • Neutralize spills with sodium bicarbonate before disposal . Storage: Keep in sealed containers away from oxidizers (e.g., HNO3) to prevent exothermic reactions .

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